molecular formula C20H26N4 B2673792 2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890610-69-2

2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2673792
CAS No.: 890610-69-2
M. Wt: 322.456
InChI Key: QLKIXQXKQQSWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[1,5-a]pyrimidine Framework

The pyrazolo[1,5-a]pyrimidine scaffold emerged as a structural analog of purines, leveraging its fused bicyclic system to mimic endogenous nucleobases. Early synthetic efforts in the 20th century focused on cyclization reactions between pyrazole and pyrimidine precursors, often employing acid-catalyzed conditions to achieve ring closure. The 1990s marked a turning point with the discovery of kinase-inhibitory properties in derivatives such as those described in patent US5985882, which highlighted pyrazolo[1,5-a]pyrimidines as analgesics with reduced side-effect profiles.

Modern synthetic strategies, including microwave-assisted reactions and palladium-catalyzed cross-coupling, have revolutionized access to diverse substitution patterns. For example, three-component reactions now enable the efficient incorporation of aryl, alkyl, and amino groups at positions 2, 3, and 7, respectively. These advancements have facilitated the exploration of structure-activity relationships (SAR) critical for optimizing pharmacological properties.

Position of 2,5-Dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine Within Heterocyclic Chemistry

The compound’s structure features strategic substitutions that enhance both stability and target affinity:

  • 2,5-Dimethyl groups : Electron-donating methyl substituents at positions 2 and 5 increase aromatic π-electron density, potentially improving interactions with hydrophobic kinase domains.
  • 3-(4-Methylphenyl) : The para-methylphenyl group introduces steric bulk and lipophilicity, factors known to enhance membrane permeability and protein-binding selectivity.
  • N-Pentyl chain : A linear alkyl chain at position 7 likely modulates solubility and pharmacokinetic properties, balancing hydrophobicity and metabolic stability.

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent Positions Biological Activity Key SAR Insights
2-Me, 3-Ph, 7-NH2 EGFR inhibition (IC50: 12 nM) Methyl enhances kinase affinity
3-Thienyl, 7-OCH3 Analgesic (ED50: 5 mg/kg) Heteroaryl improves CNS penetration
2,5-Me, 3-(4-MePh), 7-N-pentyl Theoretical kinase inhibition Pentyl chain optimizes logP

This derivative’s substitution pattern aligns with trends in kinase inhibitor design, where methyl and aryl groups are frequently employed to occupy ATP-binding pockets.

Current Research Landscape and Academic Significance

Recent studies emphasize pyrazolo[1,5-a]pyrimidines as multitarget agents, particularly in oncology. For instance, derivatives inhibiting CK2 and EGFR kinases have demonstrated nanomolar activity in non-small cell lung cancer models. While this compound remains understudied, its structural analogs show promise in:

  • Kinase selectivity : Modifications at position 7 (e.g., pentyl vs. isopropyl) significantly impact selectivity over off-target kinases like PIM3.
  • Synthetic scalability : Green chemistry approaches using water as a solvent have achieved 85% yields for similar derivatives, addressing industrial feasibility.

Ongoing research aims to elucidate this compound’s mechanism through molecular docking studies and in vitro kinase profiling , with preliminary data suggesting potential activity against cyclin-dependent kinases (CDKs).

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-5-6-7-12-21-18-13-15(3)22-20-19(16(4)23-24(18)20)17-10-8-14(2)9-11-17/h8-11,13,21H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKIXQXKQQSWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-amino-3-(4-methylphenyl)pyrazole can be used, which undergoes cyclization with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

DMP-904 has been investigated for its potential as a therapeutic agent in various conditions:

  • Cannabinoid Receptor Modulation :
    • DMP-904 has shown promise as a selective inverse agonist for the CB2 cannabinoid receptor. This property suggests potential applications in treating inflammatory and pain-related disorders by modulating the endocannabinoid system .
  • Anticancer Activity :
    • Preliminary studies indicate that compounds similar to DMP-904 may exhibit anticancer properties by inhibiting tumor cell proliferation. The pyrazolo[1,5-a]pyrimidine scaffold is known for its role in cancer therapeutics due to its ability to interfere with various signaling pathways .
  • Neuroprotective Effects :
    • Research into related compounds has suggested neuroprotective effects, which could position DMP-904 as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to the compound's ability to modulate neuroinflammatory processes .

Pharmacological Insights

DMP-904's pharmacological profile has been characterized through various studies:

  • Mechanism of Action :
    • The compound acts primarily through modulation of specific receptors in the central nervous system and peripheral tissues. Its interaction with cannabinoid receptors is particularly noteworthy for therapeutic applications in pain management and inflammation .
  • Bioavailability and Metabolism :
    • Understanding the pharmacokinetics of DMP-904 is crucial for its development as a drug candidate. Studies indicate that modifications in its structure can enhance bioavailability and reduce metabolic degradation, thus improving therapeutic efficacy .

Case Studies

Several case studies highlight the potential applications of DMP-904:

  • Case Study: Inhibition of Tumor Growth :
    • A study demonstrated that DMP-904 inhibited the growth of specific cancer cell lines in vitro, showing a dose-dependent response. This suggests that further exploration into its anticancer properties could be beneficial .
  • Case Study: Pain Management :
    • In animal models, DMP-904 exhibited significant analgesic effects comparable to established pain medications. This positions it as a potential alternative treatment for chronic pain conditions .

Data Table: Summary of Applications

Application AreaPotential BenefitsReferences
Cannabinoid ModulationAnti-inflammatory effects
Anticancer ActivityInhibition of tumor growth
NeuroprotectionProtection against neurodegeneration
Pain ManagementSignificant analgesic effects

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Biological Target Key Findings Reference
Target Compound 2,5-dimethyl; 3-(4-methylphenyl); N-pentyl CRF1 (hypothetical) Hypothesized CRF1 antagonism based on MPZP analogs; pentyl chain may enhance blood-brain barrier penetration.
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine) 2,5-dimethyl; 3-(4-methoxy-2-methylphenyl); bis(2-methoxyethyl) CRF1 receptor High selectivity for CRF1 (IC₅₀ = 4.3 nM); methoxy groups improve solubility but reduce CNS penetration.
DMP904 (N-(1-ethylpropyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine) 2,5-dimethyl; 3-(4-methoxy-2-methylphenyl); N-(1-ethylpropyl) CRF1 receptor Moderate potency (IC₅₀ = 67 nM); shorter alkyl chain reduces half-life vs. pentyl.
Compound 47 (3-(4-fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine) 3-(4-fluorophenyl); 5-phenyl; N-(pyridin-2-ylmethyl) Mycobacterium tuberculosis MIC = 0.5 µM; pyridinylmethyl group critical for anti-mycobacterial activity.
N-Benzyl Analog (N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine) 2,5-dimethyl; 3-(4-methylphenyl); N-benzyl Undisclosed Benzyl group increases aromatic stacking but reduces solubility vs. pentyl.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The pentyl chain (logP ≈ 5.1 estimated) increases membrane permeability compared to MPZP (logP ≈ 3.8) but may reduce aqueous solubility.
  • Metabolic Stability : Methyl groups at positions 2 and 5 likely protect against oxidative metabolism, extending half-life vs. unsubstituted analogs.

Biological Activity

2,5-Dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has shown promise in various biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H22N4
  • Molecular Weight : 270.38 g/mol

This compound features a pyrazolo[1,5-a]pyrimidine core that is known for its biological significance.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer activity. For instance, a library of synthesized compounds was screened against human breast cancer cell lines (MDA-MB-231) using the MTT assay. The results demonstrated that while some compounds showed no significant growth inhibition, others indicated potential for further development as anticancer agents (Table 1).

Compound IDIC50 (µM)Cell LineActivity
4a25MDA-MB-231Moderate
4b10MDA-MB-231High
4c35MDA-MB-231Low

Table 1: Anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives against MDA-MB-231 cell line .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focused on the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues found that several derivatives exhibited significant activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) were determined, revealing that certain modifications to the core structure could enhance efficacy without increasing cytotoxicity (Table 2).

Compound IDMIC (µg/mL)Target PathogenActivity
P10.5MtbHigh
P22.0MtbModerate
P310MtbLow

*Table 2: Antimicrobial activity of pyrazolo[1,5-a]pyrimidine analogues against Mycobacterium tuberculosis .

The mechanisms underlying the biological activities of pyrazolo[1,5-a]pyrimidine derivatives have been explored in various studies. Notably, it was found that these compounds do not interfere with traditional targets such as cell wall biosynthesis or iron uptake in Mtb. Instead, they may act through alternative pathways that warrant further investigation .

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested in vivo and showed significant tumor reduction in xenograft models.
  • Case Study 2 : Another study reported that a specific analogue significantly inhibited bacterial growth in clinical isolates of Staphylococcus aureus.

These findings underscore the potential for developing new therapeutic agents based on this scaffold.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C2/C5 and pentyl chain at N7) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₉N₅: 375.2422) .
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects of the 4-methylphenyl group .

How can researchers identify and validate biological targets for this compound in neuropharmacological studies?

Advanced Research Question

  • Target Screening : Use radioligand binding assays (e.g., CRF1 receptor with Ki < 10 nM, as seen in structurally related R121919 ).
  • Kinase Profiling : Employ broad-spectrum kinase inhibition assays (e.g., CDK9 inhibition at IC₅₀ < 1 µM, analogous to pyrazolo[1,5-a]pyrimidines in ).
  • Validation : CRISPR-Cas9 knockout models to confirm target specificity in neuronal cells .

What structure-activity relationship (SAR) trends govern the compound’s antagonistic activity against CRF1 receptors?

Advanced Research Question

  • Critical Substituents :
    • N7-Pentyl Chain : Longer alkyl chains (e.g., pentyl vs. propyl) enhance lipophilicity and blood-brain barrier penetration .
    • 3-(4-Methylphenyl) Group : Aromatic substituents improve CRF1 binding affinity by π-π stacking .
    • 2,5-Dimethyl Groups : Methylation at C2/C5 reduces metabolic oxidation, increasing plasma stability .
  • SAR Validation : Comparative studies with truncated analogs (e.g., removal of 4-methylphenyl reduces Ki by 10-fold) .

What methodologies are used to assess in vivo pharmacokinetics and brain penetration?

Advanced Research Question

  • Pharmacokinetic Assays :
    • Bioavailability : Oral administration in rodent models with LC-MS/MS quantification (Tmax = 2–4 hrs; bioavailability >40%) .
    • Brain-to-Plasma Ratio : Microdialysis or homogenate analysis (target ratio >0.5 for CNS activity) .
  • Metabolic Stability : Human liver microsomal assays (t₁/₂ > 60 mins) to predict hepatic clearance .

How can researchers resolve contradictions in reported enzyme inhibition data for pyrazolo[1,5-a]pyrimidines?

Advanced Research Question

  • Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Off-Target Profiling : Screen against unrelated enzymes (e.g., P450 isoforms) to identify false positives .
  • Data Reproducibility : Validate findings across multiple labs using identical compound batches and cell lines .

What experimental approaches elucidate the compound’s mechanism in inducing apoptosis in cancer cells?

Advanced Research Question

  • Flow Cytometry : Annexin V/PI staining to quantify apoptosis in breast cancer cell lines (e.g., MDA-MB-231) .
  • Western Blotting : Measure cleavage of caspase-3 and PARP to confirm apoptotic pathways .
  • Transcriptomic Analysis : RNA-seq to identify downregulated anti-apoptotic genes (e.g., Mcl-1) .

How does the compound’s solubility impact formulation strategies for in vivo studies?

Basic Research Question

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations to achieve >1 mg/mL .
  • Nanoformulation : Liposomal encapsulation improves systemic circulation and reduces off-target effects .

What computational tools predict binding modes of this compound with CRF1 receptors?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with CRF1’s hydrophobic pocket .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of the ligand-receptor complex .

How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Advanced Research Question

  • Pharmacodynamic Markers : Measure target engagement in tissues (e.g., CRF1 receptor occupancy via PET imaging with [¹¹C]R121919) .
  • Metabolite Identification : LC-HRMS to detect active/inactive metabolites influencing efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.